molecular formula C17H16ClN5O3S B2497918 3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251607-41-6

3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2497918
CAS RN: 1251607-41-6
M. Wt: 405.86
InChI Key: YBIAQLMYZLDBFA-UHFFFAOYSA-N
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Description

3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C17H16ClN5O3S and its molecular weight is 405.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Piperazines

The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Piperazine derivatives show a wide range of biological and pharmaceutical activity .

Biological Activities

Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, is present in the compound. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Antimicrobial Activities

The compound could potentially have antimicrobial properties. Pyrrolopyrazine derivatives have shown significant antibacterial, antifungal, and antiviral activities .

Anti-Inflammatory Activities

The compound could also have anti-inflammatory properties. Pyrrolopyrazine derivatives have demonstrated anti-inflammatory activities .

Antioxidant Activities

The compound could potentially have antioxidant properties. Pyrrolopyrazine derivatives have shown antioxidant activities .

Antitumor Activities

The compound could potentially have antitumor properties. Pyrrolopyrazine derivatives have demonstrated antitumor activities .

Kinase Inhibitory Activities

The compound could potentially have kinase inhibitory properties. Pyrrolopyrazine derivatives have shown significant activity on kinase inhibition .

Drug Discovery Research

The structure of the compound makes it an attractive scaffold for drug discovery research . It could be used to design and synthesize new leads to treat various diseases .

properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3S/c1-21-15(24)13-12(19-17(21)26)14(27-20-13)16(25)23-8-6-22(7-9-23)11-5-3-2-4-10(11)18/h2-5H,6-9H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIAQLMYZLDBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

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